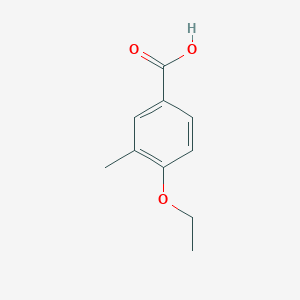

4-Ethoxy-3-methylbenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBASAAFCRUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 3 Methylbenzoic Acid and Its Analogues

Classical and Modern Approaches to Constructing the 4-Ethoxy-3-methylbenzoic Acid Core

The construction of the this compound molecule relies on a series of well-established organic reactions. These methods focus on the strategic introduction of the ethoxy, methyl, and carboxylic acid functionalities onto the benzene (B151609) ring.

Williamson Ether Synthesis in the Context of Aryl Ethoxy Formation

The Williamson ether synthesis is a cornerstone method for forming the aryl ethoxy linkage in this compound. wikipedia.org This reaction typically involves the reaction of a phenoxide with an ethylating agent. A common precursor for this synthesis is 4-hydroxy-3-methylbenzoic acid or its corresponding ester.

The general steps are as follows:

Deprotonation of the Phenol (B47542): The hydroxyl group of 4-hydroxy-3-methylbenzoic acid (or its ester form) is deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in an S(_N)2 reaction. wikipedia.orgresearchgate.net This step forms the ether bond.

Workup and Isolation: The final product, this compound or its ester, is then isolated and purified.

A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent. youtube.com

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Description |

| Starting Material | 4-hydroxy-3-methylbenzoic acid or its ester |

| Ethylating Agent | Ethyl bromide, ethyl iodide, diethyl sulfate |

| Base | Sodium hydroxide, potassium carbonate |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF) or biphasic systems with a phase-transfer catalyst |

| Reaction Type | S(_N)2 (Bimolecular Nucleophilic Substitution) wikipedia.org |

Functional Group Interconversions from Related Aromatic Precursors

An alternative approach involves the oxidation of a precursor molecule, 4-ethoxy-3-methyltoluene. In this method, the methyl group attached to the aromatic ring is oxidized to a carboxylic acid. masterorganicchemistry.com Strong oxidizing agents are typically required for this transformation.

Common oxidizing agents for this reaction include:

Potassium permanganate (B83412) (KMnO(_4))

Chromic acid (H(_2)CrO(_4))

The reaction is often carried out under heating in an aqueous solution. The benzylic position of the alkylbenzene is susceptible to oxidation, leading to the formation of the corresponding benzoic acid. masterorganicchemistry.com It is crucial that the benzylic carbon has at least one hydrogen atom for the reaction to proceed. masterorganicchemistry.com

A study on the two-stage electrochemical oxidation of various alkyl aromatic compounds, including p-ethoxytoluene, demonstrated high yields of the corresponding aldehyde (p-ethoxybenzaldehyde) using a Ce/Ce redox mediator. researchgate.net This aldehyde can be further oxidized to the carboxylic acid.

In many synthetic pathways, the carboxylic acid functionality is initially protected as an ester to prevent unwanted side reactions. The final step in these syntheses is the hydrolysis of the ester to yield the desired benzoic acid.

For instance, ethyl 4-ethoxy-3-methylbenzoate can be hydrolyzed to this compound. This reaction is typically carried out under basic or acidic conditions.

Basic Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid.

Acidic Hydrolysis: The ester is heated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water.

Nucleophilic Aromatic Substitution Strategies for Alkoxy Introduction

Nucleophilic aromatic substitution (S(_N)Ar) presents another avenue for introducing the ethoxy group. google.commasterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comsinica.edu.tw

In the context of synthesizing this compound, a suitable precursor would be an aromatic ring substituted with a good leaving group (e.g., a halogen like fluorine or chlorine) at the 4-position and activated by the carboxylic acid or another electron-withdrawing group. google.comsinica.edu.tw The ethoxy group is introduced by reacting the substrate with an ethoxide source, such as sodium ethoxide.

Recent advancements have explored cation radical-accelerated nucleophilic aromatic substitution, which allows for the substitution of less reactive leaving groups like methoxy (B1213986) groups. researchgate.netscience.gov

Radical Halogenation and Subsequent Substitution Pathways

A multi-step approach can begin with the radical halogenation of a suitable precursor. For example, 4-ethoxy-3-methyltoluene can undergo radical bromination at the benzylic position of the 4-methyl group using a reagent like N-bromosuccinimide (NBS) under UV irradiation.

The resulting benzylic bromide is a reactive intermediate that can be converted to the carboxylic acid through various methods, such as:

Cyanation followed by hydrolysis: The bromide is displaced by a cyanide ion (e.g., from NaCN) to form a nitrile. Subsequent hydrolysis of the nitrile yields the carboxylic acid.

Grignard reaction followed by carboxylation: The bromide is converted to a Grignard reagent, which is then reacted with carbon dioxide to form the carboxylate. Acidification then provides the final carboxylic acid.

This pathway provides an alternative to direct oxidation of the methyl group.

Targeted Synthesis of this compound via Specific Precursors

Approaches Utilizing 2-Hydroxy-4-methylbenzoic Acid

A notable synthetic strategy involves the use of 2-hydroxy-4-methylbenzoic acid as a starting material for producing analogues of the target compound. One such process is the synthesis of ethyl 2-ethoxy-4-methylbenzoate, a key intermediate for the oral hypoglycemic agent, repaglinide. acs.orgresearchgate.net This method highlights a two-step process that is considered efficient and commercially viable. acs.org

The initial step is an etherification reaction, specifically a Williamson ether synthesis. 2-hydroxy-4-methylbenzoic acid is alkylated using ethyl bromide in the presence of a base. acs.org The reaction is typically carried out in a polar aprotic solvent. A detailed procedure involves adding anhydrous potassium carbonate to a solution of 2-hydroxy-4-methylbenzoic acid in dimethyl sulfoxide (B87167) (DMSO). acs.org The mixture is heated to a controlled temperature of 35-40 °C, after which ethyl bromide is added in portions. acs.org This careful control of temperature and reagent addition helps to drive the reaction to completion, resulting in the desired ethyl 2-ethoxy-4-methylbenzoate in quantitative yields after a total reaction time of about 8 hours. acs.org

The subsequent step in this specific synthesis involves the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide to introduce an acetic acid moiety, ultimately yielding 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid. acs.org While the final product is an analogue, the initial etherification of a substituted hydroxybenzoic acid is a core technique directly relevant to the synthesis of this compound.

Conversion of Related Ethoxy- or Methyl-Substituted Benzene Derivatives

Another effective synthetic pathway involves the chemical modification of benzene derivatives that are already substituted with either the required ethoxy or methyl groups. A primary example is the oxidation of 1-ethoxy-3-methylbenzene (B1605732) (also known as 3-methylphenetole). This precursor can be converted into this compound through an oxidation reaction that targets the methyl group. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed for this type of transformation.

Alternatively, the Williamson ether synthesis can be applied to a precursor where the hydroxyl group is already in the correct position. The most direct precursor for this method would be 3-methyl-4-hydroxybenzoic acid or its corresponding ester, such as methyl 3-methyl-4-hydroxybenzoate. The synthesis would proceed by deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. jk-sci.comwikipedia.org This nucleophilic phenoxide then reacts with an ethylating agent, like ethyl iodide or ethyl bromide, in an SN2 reaction to form the ether linkage. wikipedia.org If an ester was used as the starting material, a final hydrolysis step would be required to convert the ester group into the desired carboxylic acid.

Optimization of Reaction Conditions and Yield for Academic and Scalable Synthesis

To maximize the efficiency and yield of synthesizing this compound, careful optimization of reaction conditions is paramount. This is particularly true for the key etherification step.

Solvent Effects and Temperature Control in Etherification Reactions

The choice of solvent and the control of temperature are critical factors in Williamson ether synthesis, significantly impacting reaction rate and the formation of side products. wikipedia.org

Solvent Selection: Polar aprotic solvents are highly favored for this reaction. jk-sci.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) tend to accelerate the reaction rate by effectively solvating the cation of the alkoxide/phenoxide, leaving the nucleophilic anion more available to react. jk-sci.comwikipedia.org The use of these solvents also helps to minimize competing elimination reactions (E2), which can be a significant side reaction, especially with sterically hindered alkyl halides. jk-sci.com In contrast, protic solvents (e.g., ethanol, water) and apolar solvents can slow the reaction by solvating the nucleophile itself, thus reducing its reactivity. wikipedia.org

Temperature Control: The reaction temperature must be carefully managed. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C, with the reaction often completing within 1 to 8 hours. wikipedia.org However, as seen in the synthesis of ethyl 2-ethoxy-4-methylbenzoate, lower temperatures (35-40 °C) can be successfully used, which helps to improve the selectivity of the reaction and prevent the degradation of sensitive functional groups. acs.org Conversely, higher temperatures can increase the rate of undesired side reactions, such as elimination and C-alkylation, where the ethyl group attaches to the benzene ring instead of the oxygen atom. jk-sci.comwikipedia.org Some modern approaches even explore solvent-free conditions, using a phase transfer catalyst like PEG400, which can lead to excellent yields and purity. tandfonline.com

The table below summarizes the influence of different solvents on etherification reactions.

| Solvent Type | Examples | Effect on Williamson Ether Synthesis | Reference |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases reaction rate; minimizes side reactions. | jk-sci.com, wikipedia.org |

| Protic | Water, Ethanol | Slows reaction rate by solvating the nucleophile. | wikipedia.org |

| Apolar | Benzene, Toluene | Generally slows the reaction rate. | wikipedia.org, francis-press.com |

| Phase Transfer | PEG400 (solvent-free) | Enables reaction without traditional solvents, high yields. | tandfonline.com |

Catalyst Selection and Reaction Efficiency

The efficiency of the synthesis is heavily dependent on the choice of reagents that facilitate the reaction, including bases and catalysts.

Base and Catalyst Selection: In the Williamson ether synthesis, a base is required to deprotonate the hydroxyl group. For synthesizing aryl ethers, common inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are effective. acs.orgjk-sci.com The strength and solubility of the base can influence the reaction rate. To further improve efficiency, especially in industrial settings, phase transfer catalysts (PTCs) are often employed. wikipedia.org Catalysts like tetrabutylammonium bromide or crown ethers (e.g., 18-crown-6) work by transporting the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. wikipedia.org

Catalytic Williamson Ether Synthesis (CWES): For a more "green" and efficient process, a catalytic version of the Williamson ether synthesis has been developed. This method uses weak alkylating agents like alcohols at high temperatures (above 300 °C) in the presence of a catalytic amount of an alkali metal carboxylate. researchgate.net This process avoids the production of large amounts of salt byproducts, which is a drawback of the traditional method. researchgate.net

Chemical Reactivity and Derivatization Strategies for 4 Ethoxy 3 Methylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, primarily through reactions involving the acidic proton and the electrophilic carbonyl carbon.

The conversion of 4-ethoxy-3-methylbenzoic acid to its corresponding esters is a fundamental transformation. A primary method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is an equilibrium-driven process where the use of excess alcohol or the removal of water can shift the equilibrium toward the ester product.

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. Modern approaches, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids.

| Alcohol Reactant | Catalyst | Potential Ester Product |

| Methanol (B129727) | H₂SO₄ | Methyl 4-ethoxy-3-methylbenzoate |

| Ethanol | TsOH | Ethyl 4-ethoxy-3-methylbenzoate |

| Propan-1-ol | H₂SO₄ | Propyl 4-ethoxy-3-methylbenzoate |

| Butan-1-ol | HCl | Butyl 4-ethoxy-3-methylbenzoate |

Amide derivatives of this compound can be synthesized through the reaction of the carboxylic acid with primary or secondary amines. The direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated."

Common strategies for amide bond formation involve the use of coupling reagents or the conversion of the carboxylic acid into a more reactive intermediate. One established method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 4-ethoxy-3-methylbenzoyl chloride can then readily react with an amine to form the corresponding amide. Another approach involves the in-situ generation of activating agents, such as phosphonium (B103445) salts, which react with the carboxylate to form a reactive acyloxy-phosphonium intermediate that is susceptible to nucleophilic attack by an amine.

| Amine Reactant | Activation Method | Potential Amide Product |

| Ammonia | SOCl₂ then NH₃ | 4-Ethoxy-3-methylbenzamide |

| Methylamine | PPh₃/N-Chlorophthalimide | N-methyl-4-ethoxy-3-methylbenzamide |

| Diethylamine | Ethoxyacetylene/Ru catalyst | N,N-diethyl-4-ethoxy-3-methylbenzamide |

| Aniline (B41778) | DCC/HOBt | N-phenyl-4-ethoxy-3-methylbenzamide |

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: The full reduction of this compound to (4-ethoxy-3-methylphenyl)methanol (B7904774) requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing the carboxylic acid to the corresponding benzyl (B1604629) alcohol. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are themselves easily reduced to alcohols. This transformation is typically achieved indirectly. The carboxylic acid is first converted into a derivative such as an ester, an acyl chloride, or a Weinreb amide. These derivatives can then be reduced to the aldehyde using a less reactive hydride reagent that will not proceed to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the low-temperature reduction of esters or Weinreb amides to aldehydes. Another classic method is the Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride using a poisoned catalyst (palladium on barium sulfate), though this method is less common in modern synthesis.

| Desired Product | Reagent(s) | Notes |

| (4-ethoxy-3-methylphenyl)methanol | 1. LiAlH₄ in THF2. H₃O⁺ workup | A strong reducing agent is required for complete reduction. |

| 4-ethoxy-3-methylbenzaldehyde | 1. SOCl₂2. H₂, Pd/BaSO₄ (Rosenmund) | Classic two-step method via acyl chloride. |

| 4-ethoxy-3-methylbenzaldehyde | 1. Convert to Weinreb amide2. DIBAL-H | A modern, selective method that proceeds via a stable chelated intermediate. |

Transformations of the Ethoxy Group

The ethoxy group, an ether linkage to the aromatic ring, is generally stable but can undergo specific transformations under more forcing conditions.

The C-O bond of the ethoxy group can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). For aryl alkyl ethers such as this compound, the cleavage occurs specifically at the alkyl-oxygen bond, not the aryl-oxygen bond. This is because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack required for substitution.

The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, forming a good leaving group. The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the ethyl group via an Sₙ2 mechanism, displacing the phenol (B47542) and forming an ethyl halide. The final products of this reaction are 4-hydroxy-3-methylbenzoic acid and the corresponding ethyl halide (e.g., bromoethane (B45996) or iodoethane).

Selective oxidation of the ethoxy group in this compound is synthetically challenging due to the presence of the more reactive methyl group. The benzylic protons of the methyl group are activated by the adjacent benzene ring, making this position highly susceptible to oxidation.

Under strong oxidizing conditions, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), the alkyl side-chain (the methyl group) would be preferentially oxidized to a carboxylic acid. This would result in the formation of 4-ethoxy-1,3-benzenedicarboxylic acid. The ethoxy group itself is relatively robust to these conditions and would likely remain intact. Direct oxidation of the ethyl portion of the ethoxy group to, for example, an acetyl group without affecting the more sensitive methyl group is not a standard transformation and would require highly specialized and selective reagents that are not commonly employed. Therefore, the most probable oxidative pathway involving the molecule as a whole targets the methyl substituent rather than the ethoxy group.

Reactivity of the Aromatic Ring and the Methyl Substituent

The chemical reactivity of this compound is governed by the interplay of three distinct functional groups attached to the benzene ring: a strongly activating ethoxy group, a weakly activating methyl group, and a deactivating carboxylic acid group. This unique substitution pattern dictates the molecule's behavior in various chemical transformations.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The regiochemical outcome of such reactions on this compound is determined by the directing effects of its substituents.

Ethoxy Group (-OCH₂CH₃): This is a powerful activating group and an ortho, para-director due to the resonance donation of its oxygen lone pairs into the aromatic π-system.

Methyl Group (-CH₃): This is a weakly activating group and also an ortho, para-director, primarily through an inductive effect.

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director because of its electron-withdrawing nature, both through induction and resonance.

The positions on the aromatic ring are numbered starting from the carboxylic acid group at C1. Therefore, the substituents are at C3 (methyl) and C4 (ethoxy). The available positions for substitution are C2, C5, and C6.

The directing effects of the substituents can be summarized as follows:

The ethoxy group at C4 strongly directs incoming electrophiles to its ortho positions, which are C3 and C5. Since C3 is already occupied by the methyl group, it strongly favors substitution at the C5 position .

The methyl group at C3 directs incoming electrophiles to its ortho position (C2) and its para position (C6).

The carboxylic acid group at C1 directs incoming electrophiles to its meta positions, which are C3 and C5. This reinforces the direction towards the C5 position .

Considering the combined influence, the ethoxy group is the most powerful activating and directing group on the ring. Its influence, combined with the meta-directing effect of the carboxylic acid, overwhelmingly favors electrophilic attack at the C5 position. Attack at C2 or C6 would be sterically hindered and electronically less favored. Therefore, reactions like nitration, halogenation, and sulfonation are predicted to yield the 5-substituted derivative as the major product. For instance, nitration of similarly substituted compounds like 4-hydroxybenzoic acid predominantly yields the 3-nitro derivative (equivalent to the C5 position in this case). google.comgoogle.com

| Position | Directing Effect of Ethoxy (-OEt) at C4 | Directing Effect of Methyl (-CH₃) at C3 | Directing Effect of Carboxyl (-COOH) at C1 | Overall Predicted Outcome |

|---|---|---|---|---|

| C2 | - | Ortho (Favored) | Ortho (Disfavored) | Minor Product |

| C5 | Ortho (Strongly Favored) | Meta (Disfavored) | Meta (Favored) | Major Product |

| C6 | Meta (Disfavored) | Para (Favored) | Para (Disfavored) | Minor Product |

Free Radical Reactions at the Methyl Group

The methyl group attached to the aromatic ring is susceptible to free-radical reactions at its benzylic position. The C-H bonds of the methyl group are weaker than typical alkane C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

A common and highly selective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat. This reaction specifically targets the benzylic hydrogens. For this compound, this reaction is expected to convert the methyl group into a bromomethyl group, yielding 4-ethoxy-3-(bromomethyl)benzoic acid. This process is well-documented for structurally similar molecules, such as p-toluic acid (4-methylbenzoic acid), which readily undergoes free-radical bromination at the methyl group under these conditions.

The resulting benzylic bromide is a valuable synthetic intermediate. The bromine atom can be easily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the benzylic position, further expanding the synthetic utility of the parent molecule.

Nucleophilic Substitution Reactions on the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic carbons, SNAr reactions have stringent requirements. The reaction typically proceeds via an addition-elimination mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C=O) positioned ortho or para to a good leaving group (typically a halide). chemicalbook.com

The aromatic core of this compound does not meet these criteria.

Lack of a Leaving Group: The molecule does not possess a typical leaving group like a halogen on the aromatic ring.

Lack of Strong Activation: While the carboxylic acid group is electron-withdrawing, its effect is moderate. More importantly, the ring is substituted with two electron-donating groups (ethoxy and methyl), which increase the electron density of the ring, making it inherently resistant to attack by nucleophiles.

Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. Such reactions would require extreme conditions (high temperature and pressure) or a different mechanism, such as one involving a benzyne (B1209423) intermediate, which is also unlikely given the substitution pattern.

Synthesis of Advanced Derivatives and Analogues for Specific Research Applications

This compound serves as a versatile scaffold for the synthesis of more complex derivatives and analogues, primarily through modifications of its carboxylic acid group. These derivatization strategies are crucial for developing compounds with specific biological activities for research in medicinal chemistry and pharmacology.

A common initial step is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride . This can be achieved by reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemicalbook.com The resulting 4-ethoxy-3-methylbenzoyl chloride is a highly versatile precursor for forming amide and ester linkages.

Amide and Ester Synthesis: The acyl chloride readily reacts with a wide variety of primary and secondary amines or alcohols to form the corresponding amides and esters. This fundamental transformation is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships by introducing diverse functionalities.

Synthesis of Hydrazides and Hydrazones: A particularly fruitful derivatization pathway involves the synthesis of hydrazides, which are precursors to numerous biologically active molecules. The methyl or ethyl ester of this compound can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to produce 4-ethoxy-3-methylbenzohydrazide . nih.govnih.gov This hydrazide can then be condensed with various aldehydes or ketones to form a library of hydrazide-hydrazones (Schiff bases) . nih.govnih.gov These compounds are widely investigated for their potential as enzyme inhibitors, including antiglycation agents. nih.govtubitak.gov.tr

Synthesis of Heterocyclic Analogues (e.g., 1,3,4-Oxadiazoles): The benzohydrazide (B10538) intermediate is also a key building block for synthesizing heterocyclic compounds. For example, oxidative cyclization of the hydrazide can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles . sphinxsai.com This can be achieved by reacting the hydrazide with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). sphinxsai.com 1,3,4-Oxadiazole derivatives are a prominent class of heterocycles investigated for a wide spectrum of biological activities, including antiviral, antifungal, and anticancer properties. nih.govnih.gov

The table below outlines some key derivatization strategies and the potential research applications of the resulting analogues, based on established synthetic routes for similar benzoic acids.

| Starting Material | Key Intermediate | Final Derivative Class | Synthetic Approach | Potential Research Application |

|---|---|---|---|---|

| This compound | 4-Ethoxy-3-methylbenzoyl chloride | Amides / Esters | Reaction with amines/alcohols | Structure-activity relationship studies, prodrug design |

| 4-Ethoxy-3-methylbenzohydrazide | Hydrazide-hydrazones | Condensation with aldehydes/ketones | Enzyme inhibition (e.g., antiglycation), antimicrobial agents nih.govnih.gov | |

| 1,3,4-Oxadiazoles | Oxidative cyclization with carboxylic acids/CS₂ | Anticancer, antiviral, antifungal agents sphinxsai.comnih.govnih.gov | ||

| - | Sulfonamides (via related anilines) | Reaction of a corresponding aniline with a sulfonyl chloride | Enzyme inhibition (e.g., acetylcholinesterase, α-glucosidase) juniperpublishers.com |

These strategies highlight how this compound can be systematically modified to generate libraries of advanced compounds for screening and development in various fields of chemical and biological research.

Computational and Theoretical Studies of 4 Ethoxy 3 Methylbenzoic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in elucidating the molecular geometry and electronic nature of 4-Ethoxy-3-methylbenzoic acid. These computational approaches provide insights that are complementary to experimental data, often explaining the underlying principles of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for geometry optimization to determine the most stable three-dimensional structure of a molecule. For derivatives of benzoic acid, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to calculate the ground-state molecular geometry. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, the optimization would detail the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, ethoxy, and methyl substituent groups. Studies on similar molecules, such as 4-hydroxy-3-methylbenzoic acid and 4-methyl-3-nitrobenzoic acid, have successfully used DFT to achieve excellent agreement between calculated and experimental geometric parameters. The resulting optimized structure is crucial for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Benzoic Acid Derivatives from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.38 - 1.40 | 118 - 121 |

| C-O (carboxyl) | ~1.35 | - |

| C=O (carboxyl) | ~1.21 | - |

| C-C-C (ring) | - | 119 - 121 |

| O-C=O (carboxyl) | - | ~123 |

Note: Data are generalized from typical DFT calculations on substituted benzoic acids. Specific values for this compound would require a dedicated calculation.

Ab Initio Methods for Electronic Structure Analysis

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to analyze the electronic structure. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital. The energies of these orbitals and their gap dictate the molecule's ability to donate or accept electrons. Computational studies on related molecules like 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide have utilized DFT for such analyses.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the carboxyl and ethoxy groups.

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. This is typically observed around the acidic hydrogen of the carboxyl group.

Green regions denote neutral or zero potential.

MEP analysis on analogous compounds like 4-hydroxy-3-methylbenzoic acid has been used to identify these reactive sites, providing insights into intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods are essential for interpreting experimental vibrational spectra, such as those from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes.

For this compound, theoretical calculations would predict characteristic vibrational modes, including:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl group.

C-O stretching of the ethoxy and carboxyl groups.

Aromatic C-H and C-C stretching.

CH₃ and CH₂ stretching and bending from the methyl and ethoxy groups.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. Such scaled theoretical spectra have shown excellent correlation with experimental results for similar compounds like 4-methyl-3-nitrobenzoic acid and 4-ethoxy-2,3-difluoro benzamide.

Table 2: Typical Vibrational Frequencies for Substituted Benzoic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Carboxylic acid) | 1680 - 1710 |

| C-C stretch (Aromatic ring) | 1450 - 1600 |

| O-H bend (Carboxylic acid) | 1210 - 1390 |

Note: These are general ranges; precise values are molecule-specific.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers. For benzoic acid and its derivatives, studies have explored reactions with atmospheric radicals like the hydroxyl radical (•OH) and ozone (O₃).

These studies, using methods like M06-2X/6-311++G(d,p), determine the most likely reaction pathways. For instance, the reaction of benzoic acid with •OH can proceed through different channels, such as OH addition to the aromatic ring or hydrogen abstraction from the carboxylic group. Theoretical calculations can determine the activation energies for each pathway, revealing the most favorable reaction mechanism. While no specific reaction mechanism studies for this compound were found, the established methodologies from studies on benzoic acid and other substituted derivatives are directly applicable.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and dynamics. For a molecule with flexible groups like this compound (specifically the ethoxy and carboxyl groups), MD simulations can explore its conformational landscape.

By simulating the molecule's movements over time, MD can reveal the preferred orientations (rotamers) of the substituent groups and the energy barriers between different conformations. This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. A potential energy surface (PES) scan, often performed using DFT, can identify the most stable conformers by systematically rotating specific dihedral angles, such as the C-O-C-C angle of the ethoxy group. This analysis provides a static picture of the conformational preferences, which can then be explored dynamically through MD simulations.

Based on a thorough search of available scientific literature, no specific computational or theoretical studies focusing on in silico screening and molecular docking of this compound could be identified. Research in this area tends to focus on other benzoic acid derivatives with known biological activities.

For instance, a study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta utilized in silico molecular docking to investigate their interactions with cathepsins B and L. nih.gov This research highlighted compounds such as 4-hydroxybenzoic acid, 4-methoxybenzoic acid, 3-chloro-4-methoxybenzoic acid, and 3,5-dichloro-4-methoxybenzoic acid as potential binders to these enzymes, suggesting a role in modulating the proteostasis network. nih.gov However, this compound was not part of this investigation.

Similarly, other computational studies have explored different derivatives. For example, the anti-inflammatory and anti-thrombotic potential of a modified ferulic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, was predicted using molecular docking against the COX-1 enzyme. fip.org Other research has focused on the quantum chemical properties and potential biological activities of compounds like 4-(carboxyamino)-3-guanidino-benzoic acid and 4-bromo-3-(methoxymethoxy)benzoic acid through computational analysis. researchgate.netresearchgate.net

Unfortunately, at present, there is no published research applying these computational methods specifically to this compound. Therefore, no data tables or detailed research findings on its ligand-target interactions can be provided.

Biological Activities and Biomedical Applications of 4 Ethoxy 3 Methylbenzoic Acid and Its Derivatives

Antimicrobial and Anti-biofilm Properties: Mechanistic Underpinnings

Derivatives of benzoic acid have demonstrated notable efficacy as antimicrobial and anti-biofilm agents. Research into compounds structurally related to 4-Ethoxy-3-methylbenzoic acid provides insight into their potential mechanisms of action. For instance, 4-ethoxybenzoic acid (4EB) has been identified as a potent inhibitor of Staphylococcus aureus biofilm formation. nih.gov Studies have shown that 4EB can inhibit up to 87% of biofilm formation without significantly impacting the viability of the bacteria in their stationary growth phase. nih.gov

The primary mechanism behind this anti-biofilm activity appears to be the alteration of bacterial cell surface properties. Specifically, 4EB has been shown to decrease the hydrophobicity of S. aureus cells, reducing it from 78% to 49%. nih.gov This change in the cell membrane's hydrophobicity is believed to interfere with the initial attachment of bacteria to surfaces, a critical step in biofilm formation. nih.govexlibrisgroup.com Furthermore, combination treatments have shown that 4EB can act synergistically with conventional antibiotics. When used with vancomycin (B549263), it increased the viability reduction of biofilm-dwelling S. aureus by up to 85% compared to vancomycin alone, suggesting it enhances the susceptibility of biofilms to antibiotics. nih.govexlibrisgroup.com

Other benzoic acid derivatives have also been investigated for their ability to combat biofilms of other pathogenic bacteria, such as Klebsiella pneumoniae. nih.gov The mechanism in these cases often involves targeting specific adhesin proteins, like MrkD1P, which are crucial for the attachment and colonization phases of biofilm development. nih.gov While direct studies on this compound are less common, the established activity of its close analogs suggests a similar mode of action centered on disrupting the physical and molecular interactions necessary for biofilm integrity.

Antitumor and Anticancer Research: Induction of Apoptosis and Signaling Pathway Modulation

The investigation of benzoic acid derivatives in oncology has revealed their potential to induce programmed cell death (apoptosis) in cancer cells and to modulate critical signaling pathways that govern cell survival and proliferation. researchgate.net While research specifically targeting this compound is emerging, studies on analogous compounds provide a framework for its potential anticancer mechanisms.

A key mechanism through which phytochemicals and their derivatives exert anticancer effects is the modulation of the nitric oxide (NO) signaling pathway. nih.goveuropeanreview.org Elevated levels of NO can be cytotoxic to tumor cells, making the enzymes that produce it, nitric oxide synthases (NOS), important therapeutic targets. nih.goveuropeanreview.org Certain compounds can increase NO levels within cancer cells, leading to the modulation of genes involved in NO biosynthesis and oxidative stress, which in turn can trigger apoptosis. nih.gov

Furthermore, derivatives of benzoic acid have been shown to target fundamental cancer cell survival pathways. For example, 4-hydroxy-3-methoxy benzoic acid methyl ester, a derivative of curcumin (B1669340), has been found to target the Akt/NFκB signaling pathway in prostate cancer cells. nih.gov The activation of NFκB is associated with decreased apoptosis; therefore, its inhibition is a viable strategy for suppressing cancer cell survival. nih.gov Treatment with such compounds has been observed to cause significant morphological changes in cancer cells characteristic of apoptosis, including membrane blebbing, nuclear condensation, and cell detachment. nih.gov The structural similarities suggest that this compound derivatives could operate through similar mechanisms, interfering with pro-survival signals and promoting apoptosis in malignant cells.

Neuroprotective Potentials and Related Pharmacological Investigations

There is growing interest in the potential of benzoic acid derivatives to protect neurons from damage, particularly in the context of neurodegenerative diseases and ischemic events like stroke. semanticscholar.org The mechanisms underlying these neuroprotective effects are often multimodal, addressing excitotoxicity, oxidative stress, and inflammation. nih.gov

One area of investigation involves the development of hybrid compounds. For instance, a derivative of triflusal, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), which is an ester of a trifluoromethyl benzoic acid metabolite and pyruvate, has demonstrated significant neuroprotective effects in post-ischemic brain models. nih.gov This compound acts by reducing infarct volumes and ameliorating motor impairment and neurological deficits. nih.gov Its efficacy is attributed to its ability to suppress microglial activation and the induction of proinflammatory cytokines more effectively than its constituent parts administered separately. nih.gov

Other related compounds, such as 4-phenylbutyric acid (4-PBA), function as chemical chaperones that can alleviate the accumulation of unfolded proteins, a common feature in many neurodegenerative diseases. semanticscholar.org This action helps to reduce endoplasmic reticulum (ER) stress-induced neuronal cell death. semanticscholar.org Additionally, phenolic acids like 4-hydroxybenzoic acid have been shown to mitigate oxidative stress induced by hydrogen peroxide, a known contributor to neuronal cell death in neurodegeneration. nih.gov These findings suggest that this compound and its derivatives could offer neuroprotection through mechanisms that include anti-inflammatory action, reduction of oxidative stress, and modulation of cellular stress responses.

Enzyme Inhibition and Modulation Studies

The interaction of this compound derivatives with various enzymes is a key area of research for developing new therapeutic agents. These compounds have been shown to inhibit enzymes involved in a range of diseases, from metabolic disorders to neurological conditions.

One study focused on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which were evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a strategy for treating Alzheimer's disease. juniperpublishers.com α-Glucosidase inhibitors are used to manage type-2 diabetes by slowing carbohydrate digestion. juniperpublishers.com The study found that sulfonamides with longer alkyl chains on the nitrogen atom showed better inhibition against AChE, indicating that lipophilicity plays a role in their activity. juniperpublishers.com

In the context of metabolic enzymes, various benzoic acid derivatives have been analyzed for their ability to inhibit α-amylase, a key enzyme in starch digestion. nih.gov A structure-activity relationship study of 17 different phenolic acids revealed that the substitution pattern on the benzene (B151609) ring significantly influences inhibitory activity. nih.gov For example, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibition, while methoxylation at the same position had a negative effect. nih.gov These studies highlight the potential of this compound derivatives as modulators of enzyme activity, with the specific substitutions on the benzoic acid core determining their target and potency.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help in designing molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

Research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter illustrates the iterative process of SAR. By exploring modifications around the 3-piperidine substituent and the amide functionality, researchers were able to identify compounds with potent and selective inhibitory activity. nih.gov It was found that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over other alkyl ether changes. nih.gov

Similarly, in the development of retinoic acid receptor (RAR) alpha agonists, analysis of the 3,5-substituents on a 4-ethoxybenzamido benzoic acid template allowed for the design of molecules with lower clearance and higher oral bioavailability. nih.gov This led to the discovery of a novel agonist with high potency and excellent selectivity for RARα over other isoforms. nih.gov These studies underscore the importance of systematic structural modifications. For this compound, SAR would involve modifying the ethoxy and methyl groups, as well as the carboxylic acid, to optimize its interaction with biological targets and thereby enhance its therapeutic profile. researchgate.netresearchgate.net

Role as a Precursor or Building Block in Pharmaceutical Drug Discovery

This compound and its analogs serve as versatile building blocks in the synthesis of more complex pharmaceutical agents. Their substituted benzene ring structure provides a scaffold that can be elaborated to create a wide range of biologically active molecules.

For example, 3-Methoxy-4-methylbenzoic acid, a structurally similar compound, is a crucial intermediate in the synthesis of Zafirlukast, a medication used for the maintenance treatment of asthma, and Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease in patients with type 2 diabetes. punagri.com Likewise, 4-Amino-3-methylbenzoic acid is utilized as a key intermediate in the production of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Formation and Assessment of Environmental Transformation Products

There is no research available on the formation of transformation products resulting from either abiotic or biotic degradation of 4-ethoxy-3-methylbenzoic acid, nor any assessment of their potential environmental impact.

Due to the absence of empirical data, the creation of informative data tables and a detailed discussion of research findings as requested is not feasible. The scientific community has not yet published research focusing on the environmental behavior of this compound.

Analytical Methodologies for Environmental Monitoring and Quantification

The effective monitoring and quantification of this compound in various environmental compartments are crucial for understanding its environmental fate, persistence, and potential ecological impact. Due to its classification as a substituted benzoic acid, the analytical approaches for its detection and quantification are based on established methods for organic acids and other emerging organic pollutants in environmental matrices. These methodologies typically involve a multi-step process encompassing sample collection, preparation, chromatographic separation, and detection.

Sample Preparation

The initial and often critical step in the analysis of this compound from environmental samples is sample preparation. The primary goals of this stage are to isolate the analyte from complex sample matrices (e.g., water, soil, sediment), concentrate it to a detectable level, and remove interfering substances. The acidic nature of this compound dictates the choice of extraction and cleanup techniques.

For aqueous samples such as surface water, groundwater, and wastewater, Solid-Phase Extraction (SPE) is a widely employed technique. This method involves passing the water sample, often acidified to a pH below the pKa of the acid to ensure it is in its neutral form, through a cartridge containing a solid adsorbent. For acidic compounds, sorbents with anion-exchange properties or reversed-phase materials like C18 are commonly used. The analyte is retained on the sorbent while the bulk of the water and more polar impurities pass through. The retained this compound is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE) is another common technique for aqueous samples. This involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The pH of the water sample is adjusted to be acidic to facilitate the transfer of the protonated, more nonpolar form of this compound into the organic phase.

For solid matrices like soil and sediment, the extraction process is more complex. Soxhlet extraction , ultrasonic extraction , or pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), are frequently utilized. These methods employ organic solvents to extract the analyte from the solid particles. The choice of solvent is critical and is often a balance between polarity and the ability to penetrate the sample matrix. Subsequent cleanup of the extract is usually necessary to remove co-extracted matrix components that could interfere with the analysis.

Chromatographic Separation and Detection

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol (B129727) with an acid modifier like formic acid), is the most common mode of separation. The acidic modifier in the mobile phase is crucial for ensuring good peak shape and retention of the acidic analyte.

For detection, a Diode Array Detector (DAD) or a UV-Vis detector can be used, as the aromatic ring in this compound will absorb UV light. However, for higher selectivity and lower detection limits, coupling HPLC with a Mass Spectrometer (MS) or a tandem Mass Spectrometer (MS/MS) is the preferred approach. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, this compound requires a derivatization step prior to GC analysis. This chemical modification, typically silylation, converts the polar carboxyl group into a less polar and more volatile derivative. Following derivatization, the analyte is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column.

Detection in GC is commonly achieved using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS) . GC-MS allows for the identification of the compound based on its characteristic mass spectrum and retention time.

The selection of the analytical method depends on various factors, including the sample matrix, the required detection limits, the availability of instrumentation, and the purpose of the monitoring program. The table below summarizes the typical analytical methodologies that would be applicable for the quantification of this compound in environmental samples, based on methods used for similar substituted benzoic acids.

| Analytical Technique | Sample Matrix | Sample Preparation | Derivatization | Typical Detector | Common Analytes Monitored with this Method |

| HPLC-DAD/UV | Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Not Required | Diode Array Detector, UV-Vis | Benzoic acid, Hydroxybenzoic acids, Sorbic acid |

| LC-MS/MS | Water, Soil, Sediment | SPE, LLE, Pressurized Liquid Extraction (PLE) | Not Required | Tandem Mass Spectrometer (ESI) | Substituted benzoic acids, Pharmaceuticals, Pesticides |

| GC-FID | Water, Soil | LLE, SPE with solvent exchange | Required (e.g., Silylation) | Flame Ionization Detector | Volatile fatty acids, Phenols (derivatized) |

| GC-MS | Water, Soil, Air | LLE, SPE, Headspace SPME | Required (e.g., Silylation) | Mass Spectrometer | Benzoic acid derivatives, Endocrine disruptors |

Table 1: Overview of Analytical Methodologies for Substituted Benzoic Acids in Environmental Samples

Detailed research findings on the environmental monitoring of this compound are not extensively available in the public domain. However, based on the analysis of structurally related compounds, the following performance characteristics can be anticipated for a validated analytical method, such as LC-MS/MS, which is generally considered the state-of-the-art for such analytes.

| Parameter | Water Matrix | Soil/Sediment Matrix |

| Limit of Detection (LOD) | 0.1 - 10 ng/L | 0.1 - 5 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 30 ng/L | 0.5 - 15 µg/kg |

| Recovery | 85 - 110% | 75 - 115% |

| Relative Standard Deviation (RSD) | < 15% | < 20% |

Table 2: Anticipated Performance Characteristics of an LC-MS/MS Method for this compound

These values are indicative and would require validation for the specific compound and matrix. The development and application of such robust analytical methods are fundamental to any environmental risk assessment of this compound.

Potential Applications in Advanced Materials Science and Industrial Chemistry

Integration into Functional Thin Layers and Polymeric Materials

4-Ethoxy-3-methylbenzoic acid and its analogs are valued in materials science for their potential integration into advanced polymers and functional thin layers. The structural features of these molecules, specifically the aromatic ring and the carboxylic acid group, allow them to serve as monomers or additives in polymerization processes. A close analog, 4-Methoxy-3-methylbenzoic acid, is utilized in the formulation of specialty polymers, where it helps to enhance thermal and mechanical properties. chemimpex.com This makes the resulting materials suitable for applications such as high-performance coatings and adhesives. chemimpex.com

The ability of the carboxylic acid group to form strong hydrogen bonds or to be converted into other reactive functional groups allows for the grafting of these molecules onto surfaces, creating functionalized thin layers. Such layers can alter the surface properties of a material, introducing hydrophobicity, chemical resistance, or specific binding sites. Research into related benzoic acid derivatives has shown their importance in creating organized molecular structures, a principle that is fundamental to the development of functional films.

Applications in Optoelectronics and Sensing Technologies

Derivatives of benzoic acid are promising candidates for use in optoelectronics and sensing technologies, primarily due to their rigid molecular structure and potential for forming liquid crystalline phases. nih.gov Liquid crystals are essential in display technologies and optical sensors. The hydrogen-bonding capability of benzoic acid derivatives is crucial for the formation of these mesomorphic states. nih.gov

Studies on similar molecules, specifically n-alkanoyloxy benzoic acids, have demonstrated that these compounds can exhibit photoluminescence, emitting light in the visible spectrum (410–575 nm) when excited. nih.gov This property is vital for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Furthermore, azo dyes, which can be synthesized from related amino-benzoic acids, are used in high-tech applications like electronic storage devices, non-linear optics, and chemical sensors. rasayanjournal.co.in The specific electronic properties conferred by the ethoxy and methyl substituents on the this compound backbone could be tuned to develop novel materials for specialized optoelectronic and sensing purposes.

Utilization as a Chemical Intermediate in the Synthesis of Fine Chemicals (e.g., Dyes, Agrochemicals)

This compound serves as a versatile chemical intermediate in the synthesis of a variety of fine chemicals. Its molecular structure provides a key building block for more complex molecules used in several industries.

In the dye industry, benzoic acid derivatives are fundamental precursors. For instance, 3-amino-4-methyl-benzoic acid is used as a starting material for producing a range of azo dyes. rasayanjournal.co.in These dyes have wide-ranging applications in coloring textiles, polymers, and foodstuffs. rasayanjournal.co.in The analog 4-Methoxy-3-methylbenzoic acid is also noted as an intermediate in the production of dyes and pigments. chemimpex.com

In the agrochemical sector, this compound and its relatives are used to synthesize active ingredients for pesticides and herbicides. sarchemlabs.com The specific substitution pattern on the benzene (B151609) ring can be modified to create molecules with targeted biological activity. Analogs like 3-Methoxy-4-methylbenzoic acid and 4-Methoxy-3-methylbenzoic acid are explicitly mentioned as building blocks for agrochemicals. chemimpex.comsarchemlabs.com The general class of benzoic acid derivatives is also used to create plasticizers and preservatives. guidechem.com

Table 1: Summary of Applications for this compound and Related Analogs

| Application Area | Specific Use | Role of Compound/Analog | Related Compound Example |

|---|---|---|---|

| Industrial Chemistry | Synthesis of Dyes & Pigments | Key chemical intermediate and precursor. chemimpex.comrasayanjournal.co.in | 4-Methoxy-3-methylbenzoic acid, 3-amino-4-methyl-benzoic acid. chemimpex.comrasayanjournal.co.in |

| Agrochemicals | Synthesis of Pesticides | Serves as a foundational building block. chemimpex.comsarchemlabs.com | 3-Methoxy-4-methylbenzoic acid, 4-Methoxy-3-methylbenzoic acid. chemimpex.comsarchemlabs.com |

| Materials Science | Specialty Polymers & Coatings | Additive or monomer to improve thermal and mechanical properties. chemimpex.com | 4-Methoxy-3-methylbenzoic acid. chemimpex.com |

| Optoelectronics | Liquid Crystals & Sensors | Formation of liquid crystalline phases and photoluminescent materials. nih.govrasayanjournal.co.in | n-Alkanoyloxy benzoic acids. nih.gov |

Contribution to Novel Composites and Nanomaterials

While direct applications of this compound in composites and nanomaterials are an emerging area of research, its chemical properties make it a strong candidate for such uses. The carboxylic acid group can be used to functionalize the surface of nanoparticles (e.g., metal oxides, silica), preventing aggregation and improving their dispersion within a polymer matrix to create polymer nanocomposites.

This surface modification can also be used to impart specific functionalities to the nanomaterial. For example, the aromatic nature of the compound could enhance interactions with other aromatic polymers or molecules. By acting as a molecular linker or a surface modifier, this compound could contribute to the development of novel composites with tailored optical, mechanical, or thermal properties. Its role in polymer chemistry suggests its potential utility in creating more sophisticated and functional composite systems. chemimpex.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxy-3-methylbenzoic acid |

| n-Alkanoyloxy benzoic acids |

| 3-amino-4-methyl-benzoic acid |

| 3-Methoxy-4-methylbenzoic acid |

Advanced Analytical Methodologies for Quantification and Impurity Profiling of 4 Ethoxy 3 Methylbenzoic Acid

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of 4-Ethoxy-3-methylbenzoic acid. These methods offer high resolution and sensitivity for both quantification and impurity detection.

Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comlongdom.orglongdom.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components, including the main compound and any potential impurities. uoa.gr

UPLC enhances the principles of HPLC by using columns packed with smaller particles (typically sub-2 µm). vu.edu.au This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput screening and detailed impurity profiling. The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound provides strong chromophoric activity. The detection wavelength is typically set around 230-254 nm. longdom.orguoa.gr

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC Conditions | UPLC Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min | 20% B to 85% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 230 nm | UV at 230 nm |

| Injection Volume | 10 µL | 2 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. researchgate.net This process typically involves converting the acidic carboxyl group into an ester or a silyl (B83357) ester. gcms.cz

Common derivatization methods include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF3) to form the corresponding methyl ester. researchgate.netnih.gov

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) to replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. core.ac.uk

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column is typically used. Detection is most commonly performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a mass spectrometer (MS).

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both quantification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

LC-MS combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the analysis of this compound, especially for detecting and identifying impurities at trace levels. koreascience.kr

An electrospray ionization (ESI) source is commonly used, typically in negative ion mode ([M-H]⁻), as it is highly effective for ionizing acidic compounds. koreascience.krnih.gov For this compound (molecular weight 180.20 g/mol ), the parent ion would be observed at an m/z of 179.

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. In this technique, the parent ion (m/z 179) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da), which would result in a product ion at m/z 135. koreascience.kr Monitoring this specific transition (179 → 135) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.

Table 2: Predicted LC-MS/MS Transitions for this compound

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Fragmentation |

|---|---|---|---|

| This compound | 179.07 | 135.08 | Loss of CO₂ |

| This compound | 179.07 | 107.08 | Loss of CO₂ and C₂H₄ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS couples gas chromatography with mass spectrometry, providing definitive identification of volatile compounds. Following the derivatization of this compound as described in section 9.2, the resulting volatile derivative can be analyzed by GC-MS.

The mass spectrometer ionizes the eluting compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. For a trimethylsilyl (TMS) derivative of this compound, characteristic fragments would include the molecular ion and ions corresponding to the loss of methyl groups (m/z -15) or the TMS group itself. massbank.jp

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound, particularly in bulk samples or simple formulations where interfering substances are minimal. ju.edu.et The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Due to its aromatic structure, this compound exhibits strong absorbance in the UV region. researchgate.net For quantification, a solution of the compound is prepared in a suitable solvent (e.g., methanol or an acidic aqueous solution), and its absorbance is measured at the wavelength of maximum absorbance (λmax), which is typically around 220-230 nm for benzoic acid derivatives. nih.goveijas.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations, and the concentration of the unknown sample is determined from this curve. uobabylon.edu.iq

Impurity Identification and Characterization in Synthetic Pathways

The identification and characterization of impurities are critical for controlling the quality of this compound. Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. researchgate.net

A comprehensive impurity profile is typically generated using a combination of the hyphenated techniques discussed above, primarily LC-MS/MS. The high-resolution separation capabilities of UPLC can resolve closely related impurities from the main peak. The subsequent MS and MS/MS analysis provides molecular weight and structural information, which helps in the tentative identification of the impurities. nih.gov

Potential impurities in the synthesis of this compound could include:

Starting materials: e.g., 4-hydroxy-3-methylbenzoic acid.

Intermediates: Incomplete reaction products.

By-products: Isomers (e.g., 3-ethoxy-4-methylbenzoic acid) or products from side reactions.

Degradation products: Compounds formed due to exposure to heat, light, or reactive agents.

Once an impurity is detected, its structure is proposed based on the MS fragmentation data and knowledge of the synthetic pathway. For definitive structural confirmation, the impurity may need to be isolated using preparative chromatography and then characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions and Emerging Paradigms for 4 Ethoxy 3 Methylbenzoic Acid

Exploration of Novel and Sustainable Synthetic Routes

While classical synthetic routes to benzoic acid derivatives are well-established, future research will increasingly focus on the development of novel, efficient, and environmentally sustainable synthetic methodologies. The goal is to create pathways that offer higher yields, reduce waste, and utilize less hazardous reagents, aligning with the principles of green chemistry.

Key research thrusts in this area include:

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that can streamline synthesis by avoiding the need for pre-functionalized starting materials. Future work could explore transition-metal catalyzed C-H ethoxylation or methylation on simpler benzoic acid precursors as a more atom-economical approach.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. Developing a continuous flow synthesis for 4-Ethoxy-3-methylbenzoic acid could enable more efficient and reproducible production for research and potential commercial purposes.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could investigate engineered enzymes for the specific methylation or ethoxylation of a di-substituted benzoic acid precursor, providing a highly sustainable and specific synthetic route.

Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives

| Methodology | Traditional Synthesis | Sustainable/Novel Routes |

| Key Principle | Stepwise functional group introduction on aromatic rings. | Direct C-H activation, enzymatic catalysis, continuous processing. |

| Starting Materials | Often require pre-functionalized, multi-step precursors. | Simpler, more abundant precursors. |

| Efficiency | Can have lower overall yields due to multiple steps. | Potentially higher yields and atom economy. |

| Environmental Impact | May use stoichiometric reagents and hazardous solvents. | Reduced waste, use of greener solvents and catalysts. |

Deeper Mechanistic Insights into Biological Interactions

To fully exploit the potential of this compound in fields like medicinal chemistry, a profound understanding of its interactions with biological macromolecules is essential. Future research will move beyond simple screening to elucidate the specific molecular mechanisms of action. For related benzoic acid derivatives, such as the curcumin (B1669340) analogue 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), studies have already demonstrated the ability to target specific cell survival signaling pathways like Akt/NFκB.

Future investigations for this compound and its analogues should focus on:

Target Identification and Validation: Employing chemical proteomics and affinity-based probes to identify the specific protein targets with which the compound or its derivatives interact within a cell.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the binding mode and the key interactions driving affinity and specificity.

Computational Modeling: Advanced molecular dynamics simulations can be used to model the dynamic behavior of the compound-target complex over time, helping to predict binding affinities and understand the energetic landscape of the interaction.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and chemical design. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the discovery of new molecules with desired properties.

The integration of AI/ML with research on this compound can be envisioned in several ways:

De Novo Design: Generative AI models can be trained on large chemical databases to design novel derivatives of this compound. These models can create molecules with optimized properties, such as improved binding affinity for a specific biological target or better pharmacokinetic profiles.